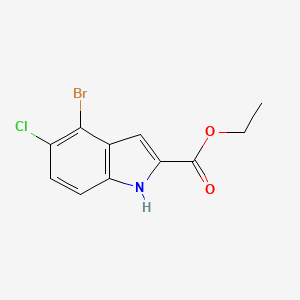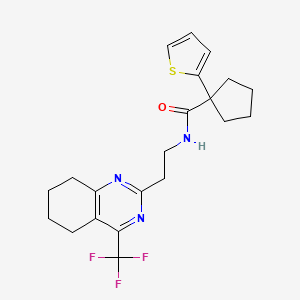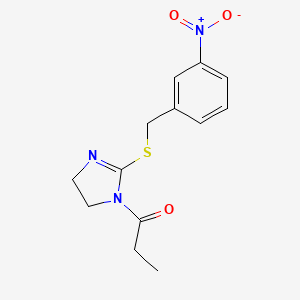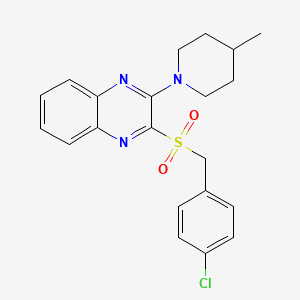
2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline is a chemical compound that belongs to the class of quinoxaline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is known to have a unique mechanism of action that makes it a valuable tool for investigating various physiological and biochemical processes.
科学的研究の応用
Antibacterial Activity
Quinoxaline derivatives, including those similar to 2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline, have been studied for their antibacterial activities. For example, a study by Alavi et al. (2017) explored the synthesis of novel quinoxaline sulfonamides, demonstrating their efficacy against bacterial strains such as Staphylococcus spp. and Escherichia coli.
Synthesis of Quinoxaline Derivatives
Research by Didenko et al. (2015) involved the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines, including methylsulfonyl derivatives. This study is relevant for understanding the chemical synthesis pathways that can lead to compounds like this compound.
Anti-inflammatory Properties
Compounds structurally related to this compound have been identified for their potential anti-inflammatory properties. Smits et al. (2008) reported on the design of new H4 receptor ligands with anti-inflammatory properties in vivo, highlighting the therapeutic potential of quinoxaline derivatives.
Catalytic Applications
In the context of catalysis, Niknam et al. (2009) discussed the use of silica bonded S-sulfonic acid as a catalyst for the synthesis of quinoxaline derivatives. This research underscores the importance of such compounds in facilitating chemical reactions under mild conditions.
Metabolism Studies
Ortega et al. (2000) conducted a study on new 2-quinoxalinecarbonitrile 1,4-di-N-oxides, which are structurally related to the compound of interest. Their research provides insights into the metabolism and biological activities of such compounds.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-3-(4-methylpiperidin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-15-10-12-25(13-11-15)20-21(24-19-5-3-2-4-18(19)23-20)28(26,27)14-16-6-8-17(22)9-7-16/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUOSYKLNDPOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

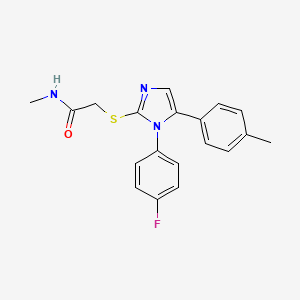
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2474439.png)


![5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride](/img/structure/B2474444.png)
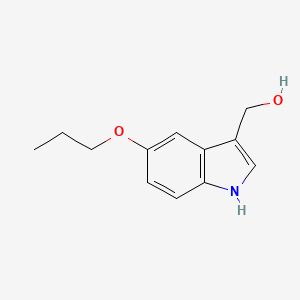
![2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B2474450.png)
![N-Benzyl-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2474451.png)
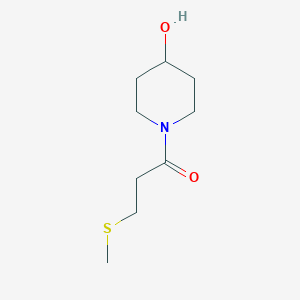
![(E)-2-cyano-N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2474455.png)
![3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2474456.png)
